molecular formula C11H17NOS B7941008 1-Methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol

1-Methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol

Cat. No.: B7941008
M. Wt: 211.33 g/mol
InChI Key: PFGBDWUARFLSEQ-UHFFFAOYSA-N
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Description

1-Methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with a methyl group and a thiophene ring, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like alkyl halides or amines are used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

1-methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-9-3-4-10(14-9)11(13)5-7-12(2)8-6-11/h3-4,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGBDWUARFLSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2(CCN(CC2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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